molecular formula C21H17N9O2 B2714227 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351660-43-9

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Katalognummer: B2714227
CAS-Nummer: 1351660-43-9
Molekulargewicht: 427.428
InChI-Schlüssel: VGLAJNHLSYRCQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a sophisticated heteroaromatic compound of significant interest in chemical and pharmaceutical research. This molecule is built around a central [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure known for its diverse biological potential and presence in various pharmacologically active agents . The core structure is further functionalized with a 3-phenyl substituent and an ethoxyethyl linker, terminating in a carboxamide group that is connected to a second, distinct pyridazine ring . This second pyridazine features a 1H-pyrazol-1-yl substituent, a heterocycle frequently employed in medicinal chemistry to modulate molecular properties and interactions . The specific molecular architecture, incorporating multiple nitrogen-rich heterocycles, suggests this compound is a valuable intermediate or tool for researchers investigating enzyme inhibition, receptor binding, and other structure-activity relationships. Its complex structure makes it a compelling candidate for use in high-throughput screening campaigns and as a key building block in the synthesis of novel chemical libraries aimed at drug discovery. Researchers can leverage this compound to explore new chemical space in the development of therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N9O2/c31-21(16-7-8-17(25-24-16)29-13-4-11-23-29)22-12-14-32-19-10-9-18-26-27-20(30(18)28-19)15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,22,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAJNHLSYRCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide generally involves multi-step procedures. Initial steps often start with the formation of key intermediates, including various triazolo and pyridazine derivatives. These intermediates are then subjected to coupling reactions under carefully controlled conditions to ensure high yields and purity. Common solvents include dichloromethane and dimethylformamide, while catalysts like palladium on carbon are frequently employed.

Industrial Production Methods: Industrial-scale synthesis of this compound necessitates robust and scalable processes. The optimization involves enhancing the reaction conditions to maximize the throughput and minimize by-products. Continuous flow chemistry and microwave-assisted synthesis are emerging as valuable techniques in this context, ensuring both economic and environmental efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: Often conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Typically involves reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenation or nitration reactions, using reagents such as halogens or nitric acid.

Common Reagents and Conditions: The compound's reactions are highly dependent on the reagents and conditions applied. For instance, substitution reactions might require acidic or basic conditions, while oxidation and reduction processes are sensitive to temperature and solvent choice.

Major Products: The primary products from these reactions include various functionalized derivatives that retain the core structure while introducing new functional groups. These derivatives can have significantly different properties, expanding the compound's utility in research.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has shown that compounds similar to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibit significant antimicrobial activity. Studies indicate that triazole derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .

Anticancer Activity

The compound’s structural features suggest potential anticancer properties. Similar triazole derivatives have shown significant inhibitory activity against cancer cell lines in vitro. For example, compounds with triazole rings have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

Research indicates that compounds within this chemical class may exhibit anti-inflammatory properties. They can stabilize red blood cell membranes and reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several triazolo derivatives against a panel of bacterial strains. The results indicated that derivatives similar to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibited broad-spectrum activity with promising MIC values compared to standard antibiotics .

Case Study 2: Anticancer Research

In a preclinical study, a series of triazole-based compounds were tested for their ability to inhibit tumor growth in xenograft models. Results showed that certain derivatives significantly reduced tumor volume by inducing apoptosis in cancer cells through caspase activation pathways .

Wirkmechanismus

The compound exerts its effects through multiple pathways, primarily by interacting with biological macromolecules such as proteins and nucleic acids. It can inhibit or activate enzymatic activities, modulate signal transduction pathways, and influence gene expression. These interactions are often facilitated by the compound's ability to form hydrogen bonds and other non-covalent interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

Analog 1 : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()
  • Core : Pyridazine ring with pyrazole at position 6 and aniline at position 3.
  • Comparison : Shares the pyridazine-pyrazole motif but lacks the triazolo-pyridazine core and carboxamide linker. The absence of the oxygen-ethyl chain and carboxamide may reduce hydrophilicity compared to the target compound.
Analog 2 : 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()
  • Core : 3-methyl-triazolo[4,3-b]pyridazine linked to an acetamide via a phenyl group.
  • Comparison : Shares the triazolo-pyridazine core but replaces the oxygen-ethyl-pyridazine-carboxamide chain with a phenyl-acetamide group. The ethoxy substituent may enhance metabolic stability compared to the target’s ethyloxy linker.
Analog 3 : Ethyl 6-(4-((4-Methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate ()
  • Core: Quinazoline-imidazo-pyridine hybrid with a methoxybenzylamino group.
  • Comparison : While structurally distinct, this analog highlights the prevalence of N-linked heterocycles (e.g., carboxamide in the target vs. ester here) in modulating solubility and target binding.

Physicochemical and Spectral Properties

Table 1: Key Structural and Spectral Comparisons
Compound Molecular Weight (g/mol) Key Substituents Notable Spectral Data (NMR/MS)
Target Compound ~495 (estimated) Triazolo-pyridazine, pyrazole, carboxamide Likely δ 8.5–9.0 ppm (pyridazine H)
Analog 1 () 342.1 (ESI-MS) Pyridazine, pyrazole, aniline ESI-MS: m/z 342.1 [M + H]+
Analog 2 () ~407 (estimated) Triazolo-pyridazine, acetamide, ethoxy No explicit data; inferred stability from ethoxy group
  • NMR Insights : demonstrates that substituent-induced chemical shift changes (e.g., in regions analogous to the target’s pyridazine-carboxamide) can localize structural modifications .

Biologische Aktivität

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. This class has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core that contributes to its unique chemical properties. The presence of multiple heterocycles allows for various interactions with biological targets. The general structure can be represented as follows:

N 2 3 phenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl oxy ethyl 6 1H pyrazol 1 yl pyridazine 3 carboxamide\text{N 2 3 phenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl oxy ethyl 6 1H pyrazol 1 yl pyridazine 3 carboxamide}

Key Structural Components:

ComponentDescription
Triazolo ringEnhances interaction with biological targets
Pyridazine coreContributes to the compound's stability
Carboxamide groupImpacts solubility and bioavailability

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine core can modulate the activity of these targets, leading to various biological effects including:

  • Inhibition of enzyme activity : This can affect metabolic pathways.
  • Alteration of cellular signaling : Modulating pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related triazolo-pyridazine derivatives. For instance, compounds similar to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were evaluated for their cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated:

CompoundCell LineIC50 (µM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

These results demonstrate that compounds derived from the triazolo-pyridazine scaffold exhibit potent anticancer properties, warranting further investigation into their therapeutic potential .

Antimicrobial Activity

The antimicrobial properties of triazolo-pyridazine derivatives have also been explored. Compounds similar to the target compound showed varying degrees of antibacterial and antifungal activity against strains such as Escherichia coli and Candida albicans.

Summary of Antimicrobial Findings:

CompoundTarget OrganismActivity Level
Compound AE. coliModerate
Compound BStaphylococcus aureusSignificant
Compound CCandida albicansPotent

These findings suggest that modifications to the triazolo-pyridazine structure can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of chlorine in 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine intermediates with ethoxyethylamine derivatives, followed by coupling with pyridazine-carboxamide precursors. Key steps include cyclization using diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions (80–120°C, 12–24 hours) . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to chloro-intermediate) and solvent selection (e.g., DMF or THF) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions. For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Cross-reference with X-ray crystallography data from analogous triazolo-pyridazine structures to validate stereoelectronic properties .

Q. How can researchers mitigate hazards during synthesis and handling?

  • Methodological Answer : While GHS classification data is limited for this compound, safety protocols for structurally similar triazolo-pyridazines recommend using fume hoods, nitrile gloves, and eye protection. Emergency procedures should include rinsing exposed skin with water and consulting toxicity databases for related analogs (e.g., LD50 values for pyridazine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer : Systematically modify substituents on the pyridazine and triazolo moieties. For example:

  • Replace the phenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on receptor binding .
  • Test pyrazole ring variants (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-3-yl) using molecular docking to predict affinity for kinase targets .
  • Compare IC50 values in antiproliferative assays (e.g., against MCF-7 or HeLa cells) to identify pharmacophore contributions .

Q. What strategies resolve contradictions in reported biological efficacy data for triazolo-pyridazine analogs?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols by:

  • Using identical cell passages and serum-free media conditions.
  • Validating results with orthogonal assays (e.g., Western blotting for apoptosis markers alongside cell viability assays) .
  • Applying multivariate statistical analysis (e.g., PCA) to isolate confounding variables .

Q. How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer during critical steps (e.g., cyclization). Key parameters:

  • Residence time (2–5 minutes) to prevent intermediate degradation.
  • Microfluidic mixing to maintain stoichiometric precision.
  • In-line FTIR monitoring for real-time reaction tracking .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

  • Methodological Answer : Use in silico tools like:

  • ADMET Predictor™ : Estimate logP, CYP450 inhibition, and hERG channel binding.
  • Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of triazolo-pyridazine derivatives?

  • Methodological Answer : Divergent cytotoxicity data may stem from impurity profiles or solvent residues. Mitigate by:

  • Repeating synthesis with rigorous purification (e.g., column chromatography followed by recrystallization).
  • Conducting elemental analysis (CHNS) to confirm >98% purity.
  • Comparing results against reference compounds with well-characterized toxicity .

Q. What experimental designs reconcile discrepancies in SAR for pyrazole-containing analogs?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach:

  • Vary substituent positions (ortho, meta, para) and ring saturation in a factorial design.
  • Use response surface methodology (RSM) to model activity trends.
  • Validate models with leave-one-out cross-validation (LOOCV) .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes for Triazolo-Pyridazine Intermediates

MethodReagents/ConditionsYield (%)Purity (%)Reference
Cyclization with triethyl orthoacetate120°C, 24 h, DMF6595
Diethyl ethoxymethylenemalonate route80°C, 12 h, THF7297

Table 2 : Hazard Mitigation Strategies for Key Functional Groups

Functional GroupHazardMitigation Protocol
Chloro-pyridazineSkin irritationUse double gloves (nitrile + latex)
PyrazoleDust explosivityConduct reactions under inert gas

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.